molecular formula C19H22O B14284342 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde CAS No. 161915-38-4

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde

Cat. No.: B14284342
CAS No.: 161915-38-4
M. Wt: 266.4 g/mol
InChI Key: IDJHMFAXHIFSNG-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde: is an organic compound with a complex structure characterized by multiple methyl groups and a tetrahydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable anthracene derivative with reagents that introduce the aldehyde group and the tetramethyl substitution. For example, a solution of a precursor compound and hexamethylenetetramine in acetic acid can be heated to induce the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine:

Industry: In industry, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is unique due to its specific combination of a tetrahydroanthracene core with multiple methyl groups and an aldehyde functional group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

161915-38-4

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydroanthracene-2-carbaldehyde

InChI

InChI=1S/C19H22O/c1-18(2)7-8-19(3,4)17-11-15-9-13(12-20)5-6-14(15)10-16(17)18/h5-6,9-12H,7-8H2,1-4H3

InChI Key

IDJHMFAXHIFSNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C=O)(C)C)C

Origin of Product

United States

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